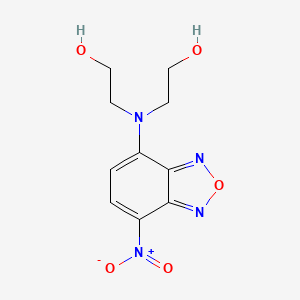
Ethanol, 2,2'-((7-nitrobenzofurazan-4-YL)imino)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2,2’-((7-nitrobenzofurazan-4-yl)imino)bis- is a chemical compound known for its unique structure and properties It is characterized by the presence of a nitrobenzofurazan moiety, which imparts distinct chemical and physical properties to the compound
Méthodes De Préparation
The synthesis of Ethanol, 2,2’-((7-nitrobenzofurazan-4-yl)imino)bis- typically involves the reaction of ethanol with 7-nitrobenzofurazan-4-ylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Analyse Des Réactions Chimiques
Ethanol, 2,2’-((7-nitrobenzofurazan-4-yl)imino)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
Ethanol, 2,2’-((7-nitrobenzofurazan-4-yl)imino)bis- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a probe for studying reaction mechanisms.
Biology: The compound is employed in biochemical assays to investigate enzyme activities and protein interactions.
Industry: The compound is used in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of Ethanol, 2,2’-((7-nitrobenzofurazan-4-yl)imino)bis- involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzofurazan moiety plays a crucial role in these interactions, often acting as a reactive site for binding or catalysis. The pathways involved may include the modulation of enzyme activity, alteration of protein conformation, or initiation of signal transduction processes.
Comparaison Avec Des Composés Similaires
Ethanol, 2,2’-((7-nitrobenzofurazan-4-yl)imino)bis- can be compared with other similar compounds, such as:
Ethanol, 2,2’-((7-nitrobenzofurazan-4-yl)amino)bis-: This compound has an amino group instead of an imino group, leading to different chemical properties and reactivity.
Ethanol, 2,2’-((7-nitrobenzofurazan-4-yl)hydrazono)bis-:
The uniqueness of Ethanol, 2,2’-((7-nitrobenzofurazan-4-yl)imino)bis- lies in its specific structure, which imparts distinct reactivity and potential for diverse applications in scientific research.
Propriétés
Numéro CAS |
58131-51-4 |
|---|---|
Formule moléculaire |
C10H12N4O5 |
Poids moléculaire |
268.23 g/mol |
Nom IUPAC |
2-[2-hydroxyethyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethanol |
InChI |
InChI=1S/C10H12N4O5/c15-5-3-13(4-6-16)7-1-2-8(14(17)18)10-9(7)11-19-12-10/h1-2,15-16H,3-6H2 |
Clé InChI |
UBKDUUMSZMURTP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2,5-Dimethoxyphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11697651.png)

![(5E)-3-(3-Chlorophenyl)-5-{[5-(2,3-dichlorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11697658.png)
![2-{(2Z)-2-[3-(4-nitrophenyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzonitrile](/img/structure/B11697666.png)
![(4E)-4-[2-(2-bromo-4-nitrophenyl)hydrazinylidene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697668.png)
![2-[(5Z)-5-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B11697677.png)
![(4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[2-(2,6-dichloro-4-nitrophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697679.png)
![1-Imidazolidineacetamide, N-[5-[[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]-alpha-(2,2-dimethyl-1-oxopropyl)-2,5-dioxo-3-(phenylmethyl)-](/img/structure/B11697685.png)
![methyl 5-(5-{(Z)-[1-(4-bromophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)-2-chlorobenzoate](/img/structure/B11697693.png)
![N'-{(E)-[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide](/img/structure/B11697697.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B11697704.png)
![4-({(1E)-[5-(4-chlorophenyl)-2-furyl]methylene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11697706.png)
![N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzamide](/img/structure/B11697709.png)
![(4E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-{2-[2-(morpholin-4-ylcarbonyl)phenyl]hydrazinylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697721.png)
